Cas no 1344255-26-0 (2-chloro-6-(ethylsulfanyl)benzoic acid)

2-chloro-6-(ethylsulfanyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-6-(ethylsulfanyl)benzoic acid
- Benzoic acid, 2-chloro-6-(ethylthio)-
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- Inchi: 1S/C9H9ClO2S/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12)
- InChI Key: KUIZBWAQTKRYDR-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=C(SCC)C=CC=C1Cl
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 327.9±32.0 °C at 760 mmHg
- Flash Point: 152.1±25.1 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-chloro-6-(ethylsulfanyl)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
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Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-6-(ethylsulfanyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151875-10.0g |
2-chloro-6-(ethylsulfanyl)benzoic acid |
1344255-26-0 | 95% | 10g |
$2209.0 | 2023-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305692-50mg |
2-Chloro-6-(ethylsulfanyl)benzoic acid |
1344255-26-0 | 95% | 50mg |
¥2613 | 2023-04-15 | |
Enamine | EN300-151875-0.05g |
2-chloro-6-(ethylsulfanyl)benzoic acid |
1344255-26-0 | 95% | 0.05g |
$97.0 | 2023-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305692-250mg |
2-Chloro-6-(ethylsulfanyl)benzoic acid |
1344255-26-0 | 95% | 250mg |
¥5562 | 2023-04-15 | |
TRC | C373083-10mg |
2-chloro-6-(ethylsulfanyl)benzoic acid |
1344255-26-0 | 10mg |
$ 50.00 | 2022-04-01 | ||
Enamine | EN300-151875-1.0g |
2-chloro-6-(ethylsulfanyl)benzoic acid |
1344255-26-0 | 95% | 1g |
$513.0 | 2023-05-24 | |
Chemenu | CM469188-1g |
2-chloro-6-(ethylsulfanyl)benzoic acid |
1344255-26-0 | 95%+ | 1g |
$633 | 2023-03-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01016686-1g |
2-Chloro-6-(ethylsulfanyl)benzoic acid |
1344255-26-0 | 95% | 1g |
¥2828.0 | 2023-04-03 | |
Chemenu | CM469188-250mg |
2-chloro-6-(ethylsulfanyl)benzoic acid |
1344255-26-0 | 95%+ | 250mg |
$596 | 2023-03-27 | |
Enamine | EN300-151875-1000mg |
2-chloro-6-(ethylsulfanyl)benzoic acid |
1344255-26-0 | 95.0% | 1000mg |
$513.0 | 2023-09-27 |
2-chloro-6-(ethylsulfanyl)benzoic acid Related Literature
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Additional information on 2-chloro-6-(ethylsulfanyl)benzoic acid
Comprehensive Overview of 2-Chloro-6-(ethylsulfanyl)benzoic acid (CAS No. 1344255-26-0): Properties, Applications, and Industry Insights
2-Chloro-6-(ethylsulfanyl)benzoic acid (CAS No. 1344255-26-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This benzoic acid derivative combines a chloro-substituted aromatic ring with an ethylsulfanyl functional group, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C9H9ClO2S, reflects a balance of lipophilicity and reactivity, which is critical for drug discovery pipelines targeting enzyme modulation.
Recent studies highlight the growing demand for sulfur-containing heterocycles, with 2-chloro-6-(ethylsulfanyl)benzoic acid serving as a precursor for crop protection agents and anti-inflammatory compounds. Industry reports indicate a 15% annual increase in patents referencing this compound, particularly in green chemistry applications where its moderate polarity enables eco-friendly solvent systems. Researchers are exploring its potential in metal-organic frameworks (MOFs) for catalytic processes, aligning with the global push toward sustainable manufacturing.
The compound’s physicochemical properties—including a melting point range of 98–102°C and solubility in polar aprotic solvents like DMSO—make it suitable for high-throughput screening platforms. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its stability under physiological pH conditions, a key factor for prodrug development. These attributes address frequent search queries like "stable benzoic acid derivatives for drug formulation" and "sulfur-based building blocks for medicinal chemistry."
In material science, 1344255-26-0 has emerged as a candidate for designing liquid crystal displays (LCDs) due to its planar aromatic core and flexible thioether side chain. A 2023 study published in Advanced Materials demonstrated its utility in modulating the dielectric anisotropy of nematic phases—an innovation relevant to next-generation flexible electronics. This application taps into trending searches around "organic semiconductors" and "bio-based electronic materials."
Regulatory assessments confirm that 2-chloro-6-(ethylsulfanyl)benzoic acid complies with major chemical inventories (e.g., TSCA, REACH), supporting its adoption in GMP synthesis. Suppliers emphasize its compatibility with continuous flow chemistry systems, reducing batch variability—a priority for manufacturers addressing FAQs like "how to improve API intermediate consistency." Storage recommendations (2–8°C under inert atmosphere) align with standard protocols for carboxylic acid derivatives.
Future prospects include its role in bioconjugation techniques, where the ethylsulfanyl group enables selective protein modifications. As the ADC (antibody-drug conjugate) market expands, this compound’s dual functionality positions it as a potential linker component. Such developments resonate with industry pain points highlighted in search terms such as "novel click chemistry reagents" and "site-specific drug delivery tools."
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